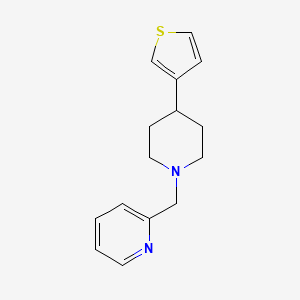

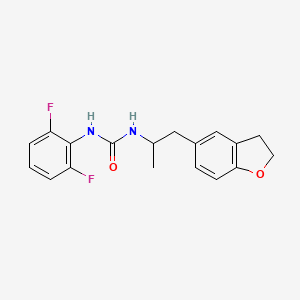

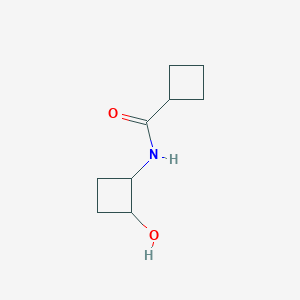

1-(1H-Indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1H-Indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine, also known as 4-MeO-DMT, is a psychedelic compound that belongs to the tryptamine family. It was first synthesized in 1970 by Alexander Shulgin, a renowned chemist, and is known for its potent hallucinogenic effects. This compound has been the subject of scientific research due to its potential therapeutic properties and its ability to induce altered states of consciousness.

Aplicaciones Científicas De Investigación

Synthesis and Classification of Indoles

The scientific interest in indoles, including compounds like 1-(1H-Indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine, spans over a century due to their widespread applications in organic synthesis and pharmaceuticals. Indole synthesis methods are diverse, reflecting the compound's significance in generating structurally complex and biologically active molecules. A review by Taber and Tirunahari (2011) presents a comprehensive classification of indole syntheses, underscoring the adaptability and utility of indole frameworks in chemical synthesis. This classification aids researchers in navigating the vast array of synthetic strategies, facilitating the development of new compounds and the exploration of their scientific applications Taber & Tirunahari, 2011.

Biogenic Amines and Food Safety

The understanding of biogenic amines, including those related to indole-derived compounds, is crucial in food safety and quality management. Biogenic amines are formed by the decarboxylation of amino acids and can impact food safety and spoilage. A review by Bulushi et al. (2009) highlights the roles of biogenic amines in fish, focusing on intoxication, spoilage, and the formation of nitrosamines. This research is pivotal for developing strategies to mitigate risks associated with biogenic amine formation in food products, ensuring consumer safety Bulushi et al., 2009.

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) offer promising strategies for the degradation of nitrogen-containing hazardous compounds, including those related to 1-(1H-Indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine. Bhat and Gogate (2021) review the effectiveness of AOPs in mineralizing nitrogen-containing compounds, emphasizing the need for technologies that address the challenges posed by these recalcitrant substances. This research supports the development of more efficient water treatment methods, contributing to environmental protection and public health Bhat & Gogate, 2021.

Chitosan for Contaminant Removal

The application of chitosan, a biopolymer with primary amino groups, in environmental remediation highlights the relevance of nitrogen functionalities in pollution control. Guibal et al. (2006) review the use of chitosan for removing particulate and dissolved contaminants, including metals and dyes. Chitosan's unique properties, such as its high charge density and reactive groups, make it an effective material for water treatment. This research underscores the potential of amino-functionalized materials in environmental applications, aligning with the broader scientific interests in compounds like 1-(1H-Indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine Guibal et al., 2006.

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3/c1-13-6-8-20(9-7-13)12-15(18)10-14-11-19-17-5-3-2-4-16(14)17/h2-5,11,13,15,19H,6-10,12,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYICTGGCFWOCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-Indol-3-yl)-3-(4-methylpiperidin-1-yl)propan-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

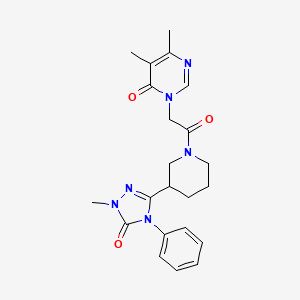

![5-((3,4-Difluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604993.png)

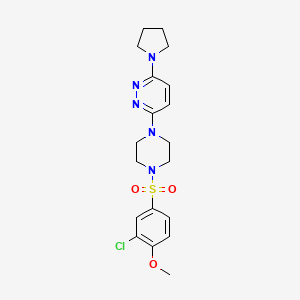

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2604999.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2605000.png)

![3-cyclopentyl-7-(((3,5-dimethylisoxazol-4-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605002.png)